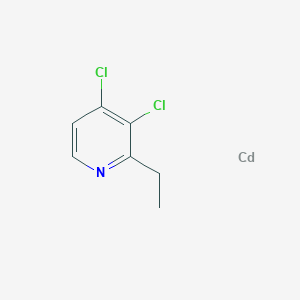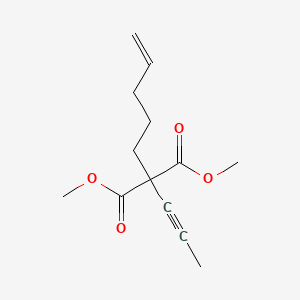![molecular formula C8H4S6 B14292639 1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- CAS No. 118148-32-6](/img/structure/B14292639.png)
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- is a sulfur-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- typically involves the reaction of 5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiin-2-one with various halogenating agents. For example, the electrophilic halogenation of the ethylenic bridge in the compound can be achieved using sulfuryl chloride (SO2Cl2), Selectfluor, or xenon difluoride (XeF2) to afford the corresponding monochloro, dichloro, and monofluoro derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of efficient halogenating agents and optimized reaction conditions can facilitate the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogenation reactions, as mentioned earlier, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, Selectfluor, and xenon difluoride for halogenation . Oxidation reactions may involve reagents like hydrogen peroxide or peracids, while reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include halogenated derivatives, sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- involves its ability to donate electrons and participate in redox reactions. The compound’s unique electronic properties allow it to interact with various molecular targets and pathways, making it useful in the development of organic electronic devices and materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): A well-known organic superconductor with similar electronic properties.
Tetrathiafulvalene (TTF): Another sulfur-containing heterocycle used in organic electronics.
1,2-Dithiole-3-thiones: Known for their pharmacological activities, including antitumor and antioxidant properties.
Uniqueness
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- is unique due to its specific electronic properties and ability to undergo various chemical reactions, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
118148-32-6 |
|---|---|
Molekularformel |
C8H4S6 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
2-(1,3-dithiol-2-ylidene)-[1,3]dithiolo[4,5-b][1,4]dithiine |
InChI |
InChI=1S/C8H4S6/c1-2-10-5(9-1)8-13-6-7(14-8)12-4-3-11-6/h1-4H |
InChI-Schlüssel |
COMIIMNCMGOMMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C2SC3=C(S2)SC=CS3)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one](/img/structure/B14292559.png)
![3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14292565.png)
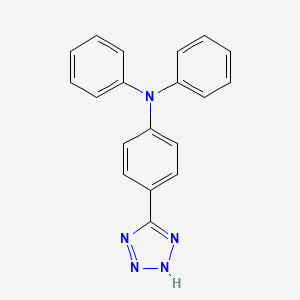

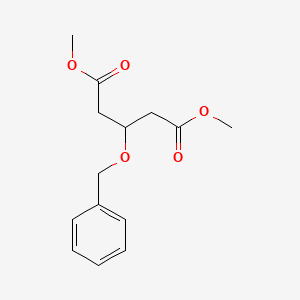

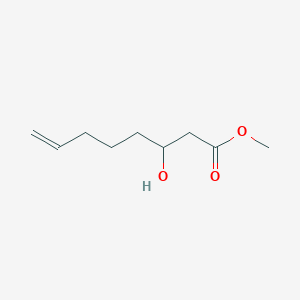
![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
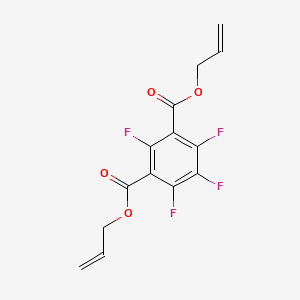
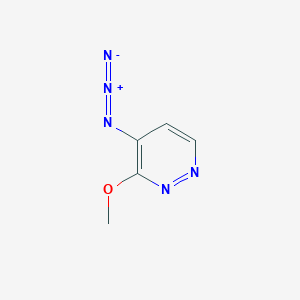
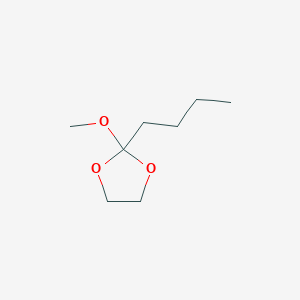
![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)
